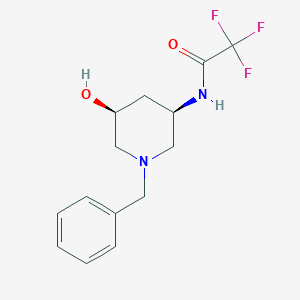

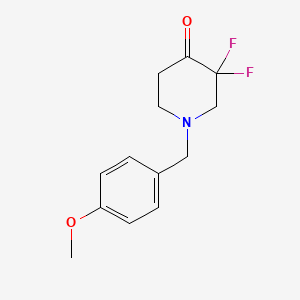

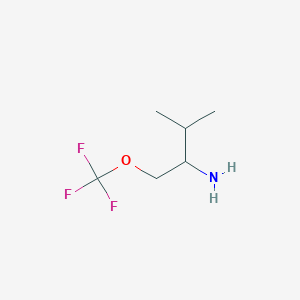

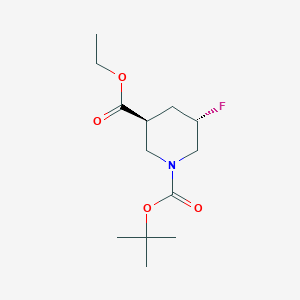

![molecular formula C6H9N B8191916 (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B8191916.png)

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene

Overview

Description

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene is a useful research compound. Its molecular formula is C6H9N and its molecular weight is 95.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

AIDS Treatment : Carbocyclic nucleosides, including derivatives of (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene, have been investigated for their potential in treating AIDS (Evans et al., 1992).

Drug Synthesis : Its derivatives have been utilized in the preparation of drugs like sitagliptin. A notable method involves hydroarylation followed by nucleophilic ring opening of 2-azabicyclo[2.2.1]hept-5-en-3-one (Polívková & Piotrowski, 2013).

Anti-Bacterial Agents and β-Lactamase Inhibitors : 6-Azabicyclo[3.2.0]hept-2-ene compounds, closely related to (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene, show promise as anti-bacterial agents and β-lactamase inhibitors (Singh & Cooper, 1994).

Synthon in Drug Candidates : The enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one are extremely versatile synthons, increasingly used in drug candidates (Holt-Tiffin, 2009).

Inhibitors of Alpha-Mannosidases : Synthesized 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives, related to this compound, are effective inhibitors of alpha-mannosidases (Moreno‐Vargas & Vogel, 2003).

Chiral Auxiliary in Asymmetric Reactions : Endo-benzonorbornen-2-ol has been used as an efficient chiral auxiliary in asymmetric aza-Diels-Alder reactions, yielding diastereomeric ratios of 2-azabicyclo[2.2.1]hept-5-enes (Sousa et al., 2014).

Determination of Absolute Configuration : The absolute configurations of diastereoisomeric 2-substituted 2-azabicyclo[2.2.1]hept-5-enes were determined from the crystal structure of their aziridinium derivatives (Pombo-Villar et al., 1993).

Chiral Compound Preparation : Lipase-catalyzed asymmetric synthesis and resolution techniques have been developed for the preparation of non-racemic chiral 2-azabicyclo[2.2.1]hept-5-en-3-ones, which are valuable in various applications (Nakano et al., 1996; Nakano et al., 1994; Taylor et al., 1993; Mahmoudian et al., 1999).

Phosphorylation Studies : Research on the phosphorylation of these compounds, including a mechanistic study, has provided insights that are beneficial for further chemical syntheses (Sousa et al., 2010).

Enantioselective Synthesis and Resolution : The development of enantioselective synthesis and resolution processes using commercially available enzymes offers practical approaches for the preparation of enantiomerically pure compounds (Mahmoudian et al., 1999).

properties

IUPAC Name |

(1R,4S)-2-azabicyclo[2.2.1]hept-5-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-3-5(1)4-7-6/h1-2,5-7H,3-4H2/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFWYFYRULFDQP-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN[C@H]1C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

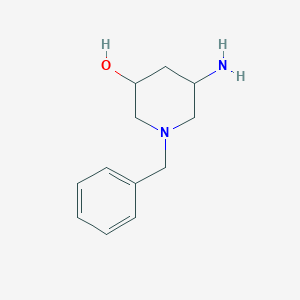

![3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate](/img/structure/B8191836.png)